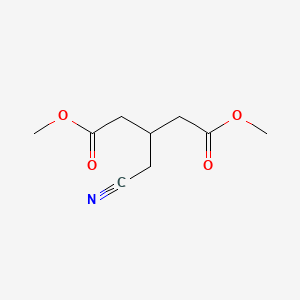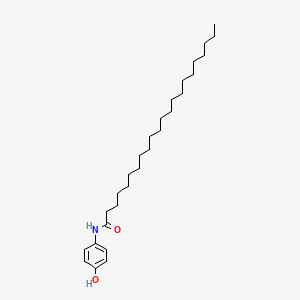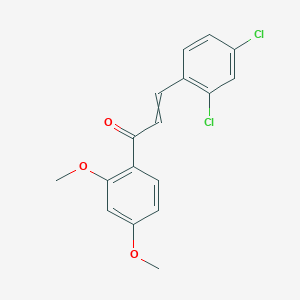
3-Phenyl-2-cyclohexen-1-ol
Übersicht
Beschreibung
“3-Phenyl-2-cyclohexen-1-ol” is a compound that contains a cyclohexene ring, which is a six-membered ring with one double bond . The “3-Phenyl” indicates that a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) is attached to the third carbon of the cyclohexene ring . The “-1-ol” indicates that there is a hydroxyl group (-OH) attached to the first carbon of the cyclohexene ring . The molecular formula of this compound is C12H14O .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-2-cyclohexen-1-ol” consists of a six-membered cyclohexene ring with a double bond, a phenyl group attached to the third carbon, and a hydroxyl group attached to the first carbon . The molecular weight of this compound is 98.143 Da .Wissenschaftliche Forschungsanwendungen
Metabolism and Metabolite Identification
- In Vitro Metabolism : 3-Phenyl-2-cyclohexen-1-ol has been studied in the context of its metabolism. For instance, 1-phenyl-1-cyclohexene, closely related to 3-Phenyl-2-cyclohexen-1-ol, undergoes various metabolic processes including allylic hydroxylation, oxidation, and epoxidation-hydrolysis in mouse liver microsomal preparations, leading to the formation of multiple metabolites (Martin et al., 1982).
- Identification of Metabolites : The metabolic pathways of similar compounds like 1-phenylcyclohexene have been explored using rat liver homogenates, which revealed initial oxidation at specific positions leading to various metabolites. This information could be valuable for understanding the metabolism of 3-Phenyl-2-cyclohexen-1-ol (Cook et al., 1984).
Mass Spectrometry Analysis
- Electron Impact Mass Spectrometry : The mass spectrum of compounds like 3-cyclohexen-1-ol, which share a structural similarity with 3-Phenyl-2-cyclohexen-1-ol, has been extensively studied, providing insights into reactions like the retro Diels-Alder reaction, crucial for understanding the chemical behavior of such compounds (Braem et al., 1982).
Chemical Synthesis and Catalysis
- Catalysis in Oxidation Reactions : Studies on cyclohexene and its derivatives, like cyclohexen-1-ol, have shown their reactivity in oxidation reactions catalyzed by various agents. Such studies provide a framework for understanding how 3-Phenyl-2-cyclohexen-1-ol might behave in similar catalytic processes (Stultz et al., 2000).
Chemical Reactions and Mechanisms
- Enantioselective Reactions : Research has been conducted on the enantioselective deprotonation of similar compounds like cyclohexene oxide, leading to specific chiral alcohols. This research could be extrapolated to understand how 3-Phenyl-2-cyclohexen-1-ol might participate in enantioselective chemical reactions (Bhuniya & Singh, 1994).
Hydrogen Bonding and Molecular Structure
- Intramolecular Hydrogen Bonding : Studies on compounds like 3-buten-1-ol and its derivatives have focused on the importance of intramolecular hydrogen bonding, which is a critical aspect to consider when studying the structure and reactivity of 3-Phenyl-2-cyclohexen-1-ol (Bakke & Bjerkeseth, 1998).
Eigenschaften
IUPAC Name |
3-phenylcyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9,12-13H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRDVZTVELRNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C(C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938594 | |
| Record name | 3,4,5,6-Tetrahydro[1,1'-biphenyl]-3-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylcyclohex-2-en-1-ol | |
CAS RN |
17488-64-1 | |
| Record name | 2-Cyclohexen-1-ol, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017488641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5,6-Tetrahydro[1,1'-biphenyl]-3-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline](/img/structure/B3048493.png)










